

Introduction: The Power of Dual Isotope Labeling

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Compound of Interest

Compound Name: Urea- ^{13}C - $^{15}\text{N}_2$

Cat. No.: B3427287

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Stable isotope labeling is a cornerstone of modern metabolic research, providing an unparalleled ability to trace the fate of molecules within complex biological systems without the safety concerns of radioactive isotopes.[1] Among the array of available tracers, doubly labeled molecules offer unique advantages for dissecting intricate biochemical pathways. Urea- ^{13}C , $^{15}\text{N}_2$, a stable isotope-labeled variant of urea containing both a heavy carbon (^{13}C) and two heavy nitrogen (^{15}N) atoms, has emerged as a powerful probe in biomedical and pharmaceutical research.[2][3]

This guide serves as a technical resource for professionals in drug development and metabolic research, offering a comprehensive overview of the synthesis, properties, and critical applications of Urea- ^{13}C , $^{15}\text{N}_2$. By leveraging this dual-labeled tracer, researchers can gain deeper insights into nitrogen metabolism, urea cycle dynamics, and tissue perfusion, driving innovation from preclinical studies to clinical diagnostics.[1][4]

Physicochemical Properties and Specifications

Urea- ^{13}C , $^{15}\text{N}_2$ is distinguished by its isotopic enrichment, which is the foundation of its utility. The incorporation of ^{13}C and ^{15}N isotopes results in a precise mass shift of +3 atomic mass units compared to unlabeled urea, enabling its unambiguous detection by mass spectrometry. [5] Commercial suppliers provide this compound in various grades, including high-purity formulations suitable for cGMP-compliant clinical studies.

Table 1: Key Physicochemical Data for Urea- ^{13}C , $^{15}\text{N}_2$

Property	Value	Source(s)
CAS Number	58069-83-3	[2] [6] [7]
Molecular Formula	$[^{13}\text{C}]\text{H}_4[^{15}\text{N}]_2\text{O}$	[6]
Linear Formula	$\text{H}_2^{15}\text{N}^{13}\text{CO}^{15}\text{NH}_2$	[7]
Molecular Weight	63.03 g/mol	[3] [5] [6] [8]
Appearance	White to off-white solid	[3]
Melting Point	132-135 °C	[2]
Isotopic Purity	Typically ≥ 99 atom % ^{13}C ; ≥ 98 atom % ^{15}N	[7]
Chemical Purity	$\geq 99\%$ (CP)	
Solubility	Slightly soluble in DMSO and Methanol	[2]
Storage	Room temperature or refrigerated	[2] [9]

Synthesis and Isotopic Enrichment

The synthesis of isotopically labeled urea is a specialized process designed to achieve high levels of enrichment while maintaining chemical purity. While industrial-scale urea production involves reacting ammonia (NH_3) and carbon dioxide (CO_2) at high temperatures and pressures, laboratory-scale synthesis of labeled urea often employs milder conditions.[\[10\]](#)

For Urea- ^{13}C , $^{15}\text{N}_2$, the synthesis involves the reaction of ^{15}N -enriched ammonia with a ^{13}C -enriched carbonyl source. One established laboratory method involves the reaction of $^{15}\text{NH}_3$, carbon monoxide (^{13}CO), and sulfur in a solvent like methanol.[\[10\]](#) This process, conducted in a specialized reactor, allows for high-yield production of the doubly labeled compound.[\[10\]](#)[\[11\]](#) The final product undergoes rigorous quality control to verify its chemical purity and confirm the atomic percent excess of both ^{13}C and ^{15}N isotopes, ensuring its suitability for sensitive tracer studies.

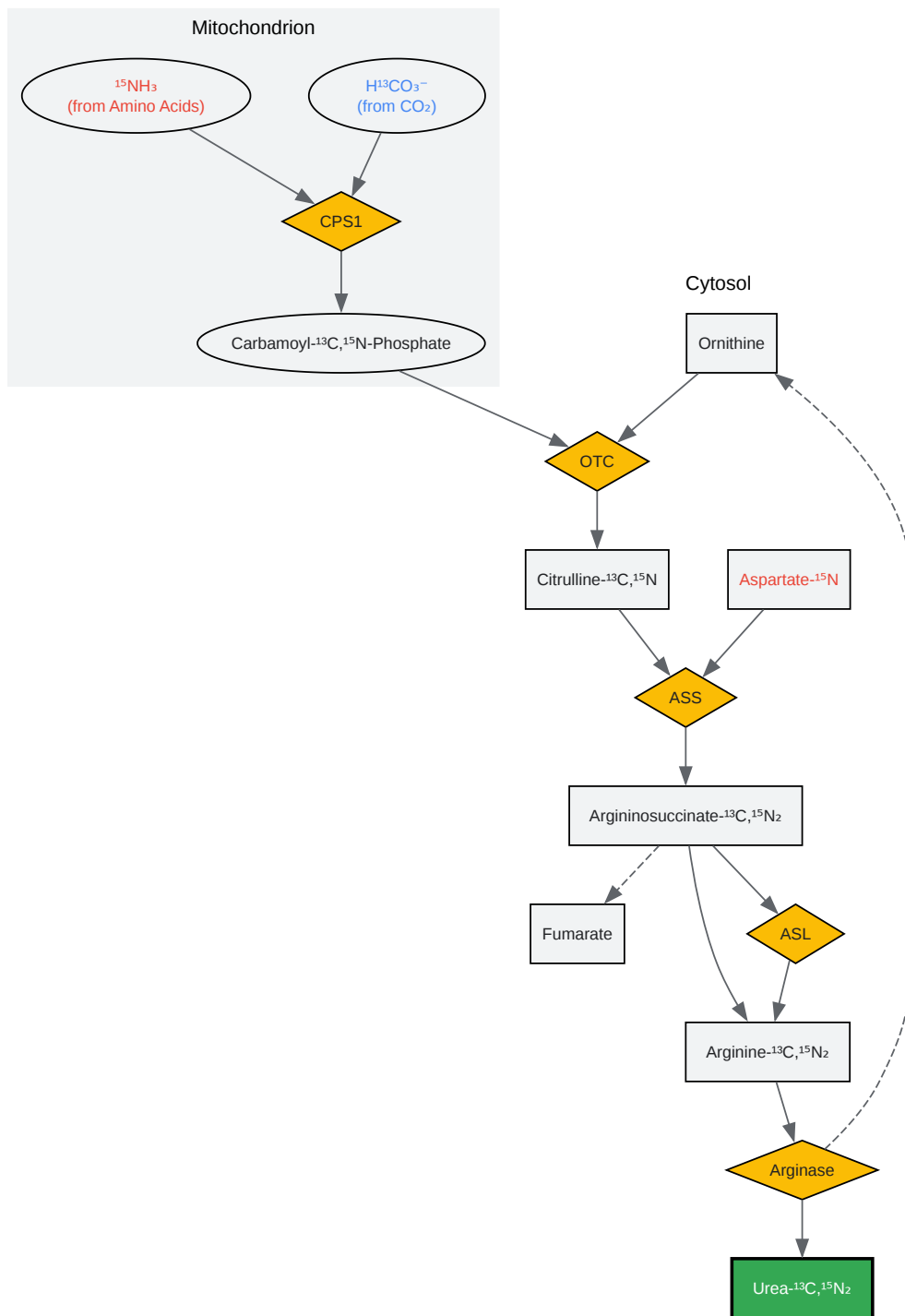
Core Applications in Research and Drug Development

The dual isotopic labels of Urea- ^{13}C , $^{15}\text{N}_2$ make it a uniquely versatile tool for elucidating complex biological processes.

Tracing Nitrogen Metabolism and Ureagenesis

Urea- ^{13}C , $^{15}\text{N}_2$ serves as a definitive tracer for quantifying urea production rates and studying nitrogen metabolism.^[12] By introducing this labeled compound into a biological system, researchers can accurately measure the dilution of the tracer in the body's urea pool. This provides a direct assessment of endogenous urea synthesis, a critical indicator of amino acid catabolism and overall nitrogen balance.^[12] Such studies are invaluable in clinical research for understanding metabolic dysregulation in diseases like diabetes and Urea Cycle Disorders (UCDs), and for evaluating the metabolic impact of new drug candidates.^{[12][13]} The dual label provides a more robust tracer compared to singly labeled variants, offering more detailed insights into the kinetics of the urea cycle.^[14]

Diagram 1: Isotope Incorporation in the Urea Cycle

[Click to download full resolution via product page](#)Caption: Incorporation of ^{13}C and ^{15}N into the urea molecule.

Advanced Metabolic and Perfusion Imaging

A groundbreaking application for Urea- ^{13}C , $^{15}\text{N}_2$ is in hyperpolarized (HP) magnetic resonance imaging (MRI).^[4] When used in conjunction with HP [1- ^{13}C]pyruvate, it enables the simultaneous, non-invasive assessment of both tissue perfusion and energy metabolism.^[4]^[15] In this dual-agent approach, HP Urea- ^{13}C , $^{15}\text{N}_2$ acts as a perfusion agent, mapping blood flow, while HP [1- ^{13}C]pyruvate traces metabolic activity (e.g., the conversion of pyruvate to lactate). This technique is particularly valuable in oncology for characterizing tumors and monitoring their response to therapy, as alterations in perfusion and metabolism are hallmarks of cancer.^[15]

Internal Standard for Quantitative Analysis

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), stable isotope-labeled internal standards are the gold standard. Urea- ^{13}C , $^{15}\text{N}_2$ is an ideal internal standard for the quantification of endogenous urea.^[3] Because it is chemically identical to the analyte but has a different mass, it co-elutes chromatographically and experiences similar ionization effects, correcting for variations in sample preparation and instrument response. This ensures highly accurate and precise measurement of urea concentrations in biological matrices like plasma and urine.

Experimental Protocol: In Vivo Ureagenesis Study in a Clinical Setting

This protocol outlines a validated method for estimating whole-body urea production rates in human subjects using a primed, continuous infusion of Urea- ^{13}C , $^{15}\text{N}_2$. This approach is critical for assessing protein catabolism in various clinical states.^[12]

Objective: To determine the rate of appearance (Ra) of urea in plasma.

Materials:

- Sterile, pyrogen-free Urea- ^{13}C , $^{15}\text{N}_2$ solution for injection (prepared by a licensed compounding pharmacy).
- Infusion pump and sterile saline for dilution.

- Intravenous catheters.
- Blood collection tubes (e.g., EDTA or heparinized).
- Centrifuge and sample storage vials.
- LC-MS/MS or GC-MS system for isotopic analysis.

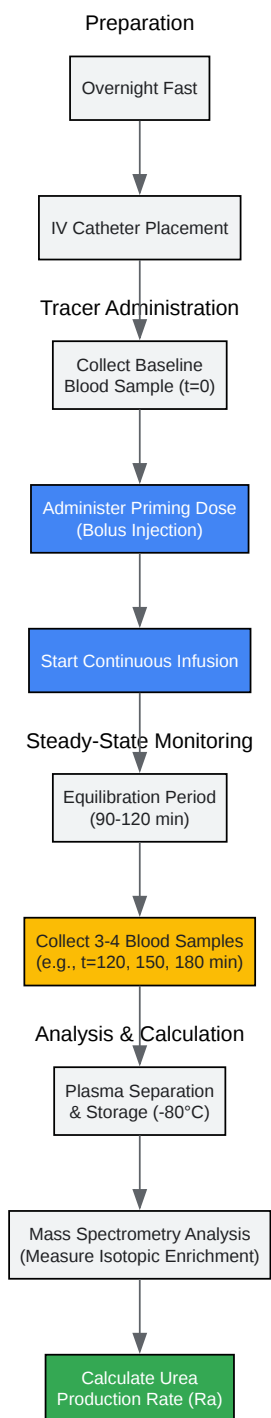
Methodology:

- **Subject Preparation:** Subjects should fast overnight (8-12 hours) to achieve a metabolic steady state. Two intravenous catheters are placed in opposite arms: one for tracer infusion and one for blood sampling.
- **Baseline Sampling:** A baseline blood sample (5 mL) is collected before the infusion begins to determine the natural background isotopic enrichment of urea.
- **Priming Dose:** To rapidly achieve isotopic steady state in the urea pool, a priming bolus of Urea- ^{13}C , $^{15}\text{N}_2$ is administered. The size of the prime is calculated to be approximately 600 times the continuous infusion rate to quickly fill the body's urea pool.^[12] **Causality:** Without a priming dose, the time required to reach a stable isotopic enrichment in the large urea pool would be impractically long.
- **Continuous Infusion:** Immediately following the prime, a continuous infusion of Urea- ^{13}C , $^{15}\text{N}_2$ is started at a constant, known rate (e.g., 0.5-1.0 $\mu\text{mol/kg/hr}$).
- **Steady-State Sampling:** After a 90-120 minute equilibration period, blood samples (3-5 mL) are collected at 20-30 minute intervals for a total of 3-4 samples. **Self-Validation:** Collecting multiple samples allows for confirmation that a true isotopic plateau (steady state) has been achieved, which is a prerequisite for accurate calculation.
- **Sample Processing:** Blood samples are immediately centrifuged at 4°C to separate plasma. The plasma is then transferred to labeled vials and stored at -80°C until analysis.
- **Isotopic Analysis:** Plasma samples are prepared for analysis. This typically involves protein precipitation followed by derivatization of urea (for GC-MS) or direct injection (for LC-

MS/MS). The instrument is used to measure the ratio of labeled ($[^{13}\text{C},^{15}\text{N}_2]\text{-urea}$) to unlabeled ($[^{12}\text{C},^{14}\text{N}_2]\text{-urea}$).[\[12\]](#)

- Calculation of Urea Production Rate: The rate of appearance (Ra) of urea is calculated using the steady-state dilution equation: $\text{Ra } (\mu\text{mol/kg/hr}) = [\text{Infusion Rate } (\mu\text{mol/kg/hr}) \times (\text{Isotopic Purity of Infusate} / \text{Plasma Isotopic Enrichment at Plateau})] - \text{Infusion Rate}$ The plasma isotopic enrichment is expressed as Mole Percent Excess (MPE).

Diagram 2: Workflow for Clinical Ureagenesis Study

[Click to download full resolution via product page](#)Caption: Step-by-step workflow for a Urea- ^{13}C , $^{15}\text{N}_2$ tracer study.

Conclusion

Urea- ^{13}C , $^{15}\text{N}_2$ is a sophisticated and highly effective tool for scientists engaged in metabolic research and drug development. Its dual-label nature provides a robust method for quantifying whole-body protein catabolism, offers novel opportunities in advanced metabolic imaging, and serves as the gold standard for quantitative bioanalysis. By understanding its properties and applying it within rigorously designed experimental protocols, researchers can unlock critical insights into human physiology and disease, accelerating the development of new therapeutics.

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